molecular formula C15H11ClN2O B4389008 3-chloro-4-(8-quinolinyloxy)aniline

3-chloro-4-(8-quinolinyloxy)aniline

Cat. No. B4389008
M. Wt: 270.71 g/mol
InChI Key: KWPNZURAIOQNPU-UHFFFAOYSA-N
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Description

3-chloro-4-(8-quinolinyloxy)aniline, also known as CQOA, is a chemical compound that has gained attention in scientific research due to its potential use as an antimalarial drug. The compound was first synthesized in 1983 by researchers at the University of California, San Francisco. Since then, numerous studies have been conducted to investigate the compound's properties and potential applications.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-(8-quinolinyloxy)aniline is not fully understood. However, it is believed to act by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the survival of the parasite, and its inhibition can lead to the accumulation of toxic heme molecules, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
3-chloro-4-(8-quinolinyloxy)aniline has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-chloro-4-(8-quinolinyloxy)aniline has potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. Additionally, 3-chloro-4-(8-quinolinyloxy)aniline has been shown to have low toxicity in mammalian cells, indicating its potential as a safe and effective antimalarial drug.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-(8-quinolinyloxy)aniline in lab experiments is its high potency against the malaria parasite. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity in experimental models. However, the low yield of the synthesis process and the relatively high cost of the compound may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 3-chloro-4-(8-quinolinyloxy)aniline. One potential area of research is the development of new synthetic methods to increase the yield and reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-4-(8-quinolinyloxy)aniline and its potential use in combination therapies with other antimalarial drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-chloro-4-(8-quinolinyloxy)aniline as an antimalarial drug in humans.

Scientific Research Applications

3-chloro-4-(8-quinolinyloxy)aniline has been primarily studied for its potential use as an antimalarial drug. Malaria is a serious infectious disease that affects millions of people worldwide, particularly in developing countries. The current treatments for malaria are becoming less effective due to the emergence of drug-resistant strains of the parasite. Therefore, there is a need for new drugs that can effectively treat this disease.

properties

IUPAC Name

3-chloro-4-quinolin-8-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-12-9-11(17)6-7-13(12)19-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPNZURAIOQNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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